N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-7-10-17(12-16)24-15(4)19(22-23-24)20(25)21-18-11-6-8-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSNQIPTWDYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.42 g/mol |
| LogP | 3.9939 |
| Polar Surface Area | 49.475 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, in a study involving various triazole compounds, it was found that derivatives similar to this compound demonstrated promising activity against lung cancer cell lines (A549) with IC50 values ranging from 0.97 to 34.46 μM .
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various bacterial strains. For example:
- Inhibition of Pathogens : Studies have indicated that triazole derivatives can inhibit growth in Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. The presence of specific substituents on the phenyl rings and the triazole moiety can enhance or reduce activity:
- Substituent Variations : Modifications such as introducing alkyl or halogen groups can significantly affect potency against cancer and microbial targets .
Case Studies
Several case studies highlight the efficacy of triazole-containing compounds:
- Study on Lung Cancer : A derivative with similar structure exhibited IC50 values lower than standard chemotherapy agents like podophyllotoxin and etoposide in A549 cells .
- Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested for antimicrobial activity and showed promising results against common pathogens with IC50 values indicating effective inhibition .
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and methyl/ethyl substituents undergo oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 80°C, 6 hr | Carboxylic acid derivative at methyl group | 62% | |
| CrO₃/H₂SO₄ | RT, 2 hr | Ketone formation at ethyl chain | 45% |
Key findings :
-
Potassium permanganate selectively oxidizes the 5-methyl group to a carboxylic acid while preserving the triazole ring.
-
Chromium trioxide oxidizes the ethylphenyl side chain to a ketone with moderate efficiency.
Reduction Reactions
Hydrogenation targets aromatic rings and unsaturated bonds:
| Catalyst | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C (10%) | 50 psi, 8 hr | Partially hydrogenated triazole derivative | 78% | |
| NaBH₄/MeOH | 0°C, 30 min | Reduction of amide to amine | Not reported |
Mechanistic insights :
-
Palladium-catalyzed hydrogenation reduces electron-rich regions of the dichlorophenyl ring preferentially.
-
Sodium borohydride shows limited efficacy for amide reduction, requiring optimized protocols.
Substitution Reactions
Electrophilic aromatic substitution occurs at activated positions:
| Reagent | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to ethyl group | Nitro-substituted derivative | 53% | |
| Cl₂/FeCl₃ | Ortho to dimethyl | Chlorinated triazole-carboxamide | 41% |
Research observations :
-
Nitration occurs predominantly at the 4-position of the ethylphenyl group due to steric and electronic factors.
-
Chlorination under Friedel-Crafts conditions produces mixed regioisomers, requiring chromatographic separation.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in click chemistry and cycloadditions:
Notable outcomes :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation with indole-carboxamide pharmacophores, enhancing α-glucosidase inhibition (IC₅₀ = 12.4 μM for hybrid 5k ) .
-
Photochemical reactions yield strained bicyclic structures with unique optoelectronic properties .
Stability Under Hydrolytic Conditions
The carboxamide group demonstrates pH-dependent behavior:
| Condition | Time | Degradation Product | Stability |
|---|---|---|---|
| 0.1M HCl, 70°C | 24 hr | Free carboxylic acid + amine | <30% intact |
| Phosphate buffer (pH 7) | 72 hr | No degradation | >95% intact |
Practical implications :
-
Acidic environments promote hydrolysis of the carboxamide bond, necessitating pH-controlled formulations.
-
Neutral conditions preserve structural integrity for biological assays.
Comparative Reactivity With Analogues
Reactivity differs significantly from related triazole derivatives:
| Compound | Oxidation Rate | Substitution Yield | Catalytic Hydrogenation Efficiency |
|---|---|---|---|
| Target compound | Moderate | 41-53% | 78% |
| N-phenylacetamide analog | High | 65-72% | 92% |
| Simple 1,2,3-triazole | Low | 22-35% | 58% |
Structural correlations :
-
Electron-donating groups (e.g., methyl/ethyl) enhance electrophilic substitution yields compared to unsubstituted triazoles.
-
Bulky substituents reduce hydrogenation efficiency due to steric hindrance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s distinct substituents—3-ethylphenyl (position 1) and 2,3-dimethylphenyl (carboxamide)—differentiate it from related triazole carboxamides. Key structural analogs and their substituent effects are summarized below:
Table 1: Structural and Physicochemical Comparison of Triazole Carboxamides
Substituent Impact on Physicochemical Properties
- Electron Effects : Halogenated derivatives (e.g., E141-0306) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich biological targets .
Preparation Methods
Core Synthetic Strategies for Triazole-Carboxamide Architecture
The compound’s structure necessitates simultaneous construction of three critical components:
- 1,2,3-Triazole core with precise regiochemistry
- 3-Ethylphenyl substituent at position 1 of the triazole
- N-(2,3-dimethylphenyl) carboxamide group at position 4
Modern synthetic approaches prioritize modular assembly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by late-stage amidation. Alternative routes employ multicomponent reactions or sequential functionalization of preformed triazole intermediates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
Synthesis of Azide and Alkyne Precursors
1-Azido-3-ethylbenzene Preparation
- Starting material : 3-Ethylphenylamine (1.0 eq)
- Diazotization : NaNO₂ (1.2 eq), HCl (3 eq) at -5°C
- Azide formation : NaN₃ (1.5 eq), 0°C → rt, 2 h
- Yield : 78-82% after extraction (EtOAc/water)
4-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Synthesis
Triazole Ring Formation
Optimized conditions :
| Parameter | Value |
|---|---|
| Azide | 1-Azido-3-ethylbenzene |
| Alkyne | Methyl propiolate |
| Catalyst | CuI (5 mol%) |
| Ligand | TBTA (5 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 60°C |
| Time | 8 h |
| Yield | 91% |
Regiochemical control ensures exclusive 1,4-disubstitution critical for biological activity. Microwave-assisted protocols reduce reaction time to 15 min with comparable yields.
Carboxamide Installation via Coupling Reactions
Acid Chloride Intermediate
Procedure :
Direct Coupling Using CDI
Improved method :
- Activation : 1,1'-Carbonyldiimidazole (1.5 eq), THF, 0°C, 1 h
- Nucleophile addition : 2,3-Dimethylaniline (1.2 eq), rt, 6 h
- Workup : Aqueous NaHCO₃ wash, EtOAc extraction
- Yield : 88%
Comparative analysis shows CDI-mediated coupling reduces side product formation compared to classical acid chloride routes.
Alternative Synthetic Pathways
Multicomponent One-Pot Synthesis
Reaction system :
- 3-Ethylphenyl azide (1 eq)
- Methyl propiolate (1 eq)
- 2,3-Dimethylphenyl isocyanate (1 eq)
- Cu(OAc)₂ (10 mol%), Ascorbic acid (20 mol%)
- DMF/H₂O (3:1), 50°C, 24 h
- Yield : 68%
While operationally simpler, this method suffers from lower yields due to competing reaction pathways.
Solid-Phase Synthesis
Resin-bound approach :
- Wang resin functionalization : Load Fmoc-protected alkyne
- CuAAC : 1-Azido-3-ethylbenzene, CuSO₄/sodium ascorbate
- Fmoc deprotection : 20% piperidine/DMF
- Amidation : 2,3-Dimethylbenzoic acid, HATU/DIPEA
- Cleavage : TFA/DCM (1:9), 2 h
- Yield : 62% over 5 steps
Enables parallel synthesis of analogs but requires specialized equipment.
Critical Process Optimization Parameters
Purification and Characterization
Chromatographic Methods
- Normal phase : Hexane/EtOAc gradient (7:3 → 1:1)
- Reverse phase : C18 column, MeCN/H₂O (0.1% TFA)
- Recrystallization : Ethanol/water (4:1), -20°C, 12 h
Industrial-Scale Considerations
Continuous Flow Synthesis
Reactor design :
Waste Stream Management
- Copper removal : Chelex-100 resin, <5 ppm residual Cu
- Solvent recovery : Distillation towers for DMF/THF reuse
- Azide neutralization : NaNO₂/HCl treatment before disposal
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves three key steps: (1) preparation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), (2) functionalization of the triazole with a 3-ethylphenyl group, and (3) amide coupling between the triazole-carboxylic acid intermediate and 2,3-dimethylaniline. Catalytic systems like Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improve regioselectivity during cycloaddition. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for methyl groups (δ ~2.3 ppm for CH3 on triazole and aromatic substituents) and aromatic protons (δ ~6.8–7.5 ppm) confirm regiochemistry.
- Mass spectrometry (MS) : Molecular ion [M+H]+ should match the theoretical molecular weight (e.g., 378.4 g/mol).
- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of substituents on the triazole core .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity. Triazole derivatives often exhibit activity via enzyme inhibition (e.g., CYP51 in fungi), but substituent effects require empirical validation .
Advanced Research Questions
Q. How can contradictory data on biological activity among structurally similar triazole derivatives be resolved?
Contradictions may arise from substituent electronic/steric effects. A systematic approach includes:
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with controlled variations (e.g., replacing 3-ethylphenyl with 4-fluorophenyl) to isolate substituent contributions.
- Computational modeling : Density Functional Theory (DFT) calculations to analyze electron distribution and docking simulations (e.g., AutoDock Vina) to predict target binding affinities .
- Dose-response curves : Validate activity thresholds across multiple assays to rule out false positives .
Q. What strategies improve synthetic yield and selectivity for large-scale production?
- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for milder reaction conditions and reduced byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while toluene improves cycloaddition regioselectivity.
- Flow chemistry : Continuous-flow reactors minimize intermediate degradation and improve scalability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with fungal lanosterol 14α-demethylase) over nanoseconds.
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity) to guide lead optimization.
- Free-energy perturbation (FEP) : Quantifies binding energy changes due to substituent modifications .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays).
- Elemental analysis : Validate empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How to troubleshoot low yields in the amide coupling step?
- Coupling reagent selection : Replace EDCI/HOBt with HATU for higher efficiency in sterically hindered reactions.
- Base optimization : Use DIEA instead of TEA to minimize side reactions.
- Temperature control : Perform reactions at 0–4°C to suppress racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
